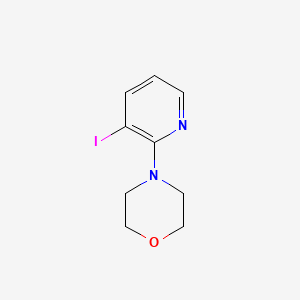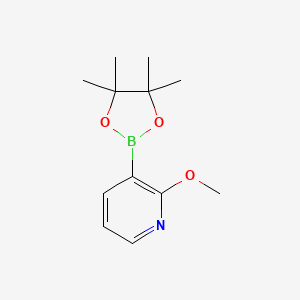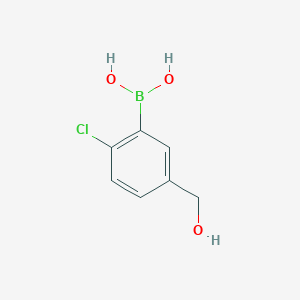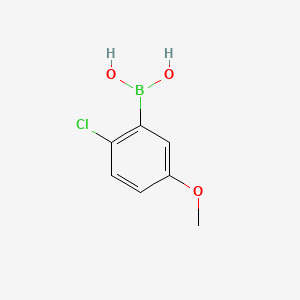
4-Chloro-2-fluoro-5-methylphenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-fluoro-5-methylphenylboronic acid, also known as CFMB, is a boronic acid derivative. It belongs to the class of arylboronic acids that possess a boron atom bonded to an aryl group (phenyl) and two oxygen atoms in its anionic form. The molecular weight of this compound is 188.39 .
Synthesis Analysis
The synthesis of 4-Chloro-2-fluoro-5-methylphenylboronic acid can be achieved through Suzuki–Miyaura coupling . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The InChI code for 4-Chloro-2-fluoro-5-methylphenylboronic acid is1S/C7H7BClFO2/c1-4-2-5 (8 (11)12)7 (10)3-6 (4)9/h2-3,11-12H,1H3 . This code provides a unique representation of the molecular structure. Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key chemical reaction involving 4-Chloro-2-fluoro-5-methylphenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
4-Chloro-2-fluoro-5-methylphenylboronic acid is a solid .Wissenschaftliche Forschungsanwendungen
Fluorescence Quenching Studies
4-Chloro-2-fluoro-5-methylphenylboronic acid and similar compounds have been studied for their fluorescence quenching properties. Research by Geethanjali et al. (2015) delved into the fluorescence quenching of related boronic acid derivatives, examining their emission spectra and analyzing the Stern-Volmer quenching models. These studies are crucial for understanding the photophysical properties of these compounds, which can have implications in sensor development and other applications (Geethanjali, H. S., Nagaraja, D., & Melavanki, R. 2015).
Building Blocks for Synthesis
4-Chloro-2-fluoro-5-methylphenylboronic acid is a valuable building block in the synthesis of various complex molecules. Troegel et al. (2009) synthesized new potential building blocks for silicon-containing drugs, demonstrating the versatility of boronic acids in drug synthesis. The study highlights the compound's role in coupling reactions, which are fundamental in creating diverse molecular architectures with potential therapeutic applications (Troegel, D., Möller, F., Burschka, C., & Tacke, R. 2009).
Intermediates in Synthesis
This compound and its derivatives serve as intermediates in the synthesis of biologically active compounds. Zhang et al. (2019) used similar compounds as intermediates in the synthesis of anticancer drugs, emphasizing the role of these molecules in the development of new therapeutic agents (Zhang, Jianqing, et al. 2019).
Novel Synthesis Techniques
Research has also focused on developing new synthesis methods involving these compounds. Qiu et al. (2009) discussed a practical synthesis method for a related compound, reflecting the ongoing efforts to optimize and economize the synthesis of complex molecules, which can be crucial for large-scale production and industrial applications (Qiu, Yanan, et al. 2009).
Safety and Hazards
Zukünftige Richtungen
The Suzuki–Miyaura coupling reaction, which involves 4-Chloro-2-fluoro-5-methylphenylboronic acid, is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this method suggests that it could be further optimized and applied in the synthesis of a wide range of compounds in the future .
Wirkmechanismus
Target of Action
The primary target of 4-Chloro-2-fluoro-5-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the broad application of SM coupling, which arises from the exceptionally mild and functional group tolerant reaction conditions .
Pharmacokinetics
The compound is known to be relatively stable, readily prepared, and generally environmentally benign . These properties likely contribute to its bioavailability in the SM coupling reaction.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic processes, contributing to the creation of a wide range of chemical compounds .
Action Environment
The action of 4-Chloro-2-fluoro-5-methylphenylboronic acid is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling . The compound is known for its stability and tolerance to various functional groups, which allows it to perform effectively under a wide range of conditions . .
Eigenschaften
IUPAC Name |
(4-chloro-2-fluoro-5-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,11-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYUEORYFOUSCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)Cl)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591303 |
Source


|
| Record name | (4-Chloro-2-fluoro-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-5-methylphenylboronic acid | |
CAS RN |
325786-09-2 |
Source


|
| Record name | (4-Chloro-2-fluoro-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


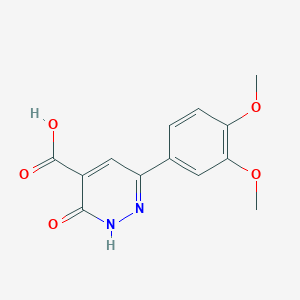


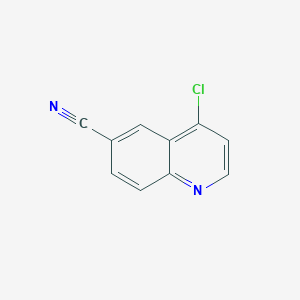

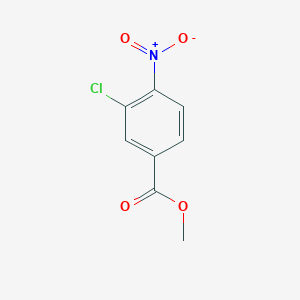
![[3-Methyl-1-(piperidin-1-ylcarbonyl)butyl]amine](/img/structure/B1369518.png)

